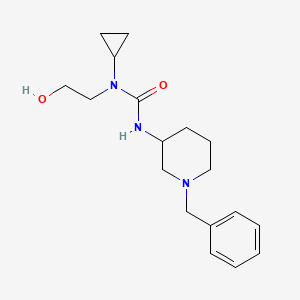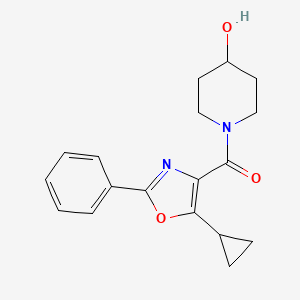![molecular formula C14H15Cl2N3O3 B6639597 N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that has been shown to have significant effects on metabolism, endurance, and muscle development.
Wirkmechanismus
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide works by activating the REV-ERBα protein, which is a nuclear receptor that regulates the body's circadian rhythm and metabolism. Activation of REV-ERBα leads to increased energy expenditure, improved glucose and lipid metabolism, and increased muscle development.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on metabolism, endurance, and muscle development. In animal studies, this compound has been shown to increase energy expenditure, improve glucose and lipid metabolism, and increase muscle development. This compound has also been shown to increase endurance in animal studies, making it a potential treatment for fatigue-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide is that it has been shown to have significant effects on metabolism, endurance, and muscle development, making it a potential treatment for various disorders. However, one limitation of this compound is that it has only been tested in animal studies, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide research. One direction is to investigate its safety and efficacy in humans. Another direction is to investigate its potential applications in cancer research. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on metabolism, endurance, and muscle development.
Synthesemethoden
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that is not found in nature. It was first synthesized by the Scripps Research Institute in 2012. The synthesis method involves the reaction of 2,3-dichlorophenyl hydrazine with 2-bromo-2-methylpropanoic acid to form an intermediate, which is then reacted with 3-chloro-4-fluorobenzaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to have potential applications in various fields, including sports performance, metabolic disorders, and cancer research. In sports performance, this compound has been shown to increase endurance and muscle development. In metabolic disorders, this compound has been shown to improve glucose and lipid metabolism, making it a potential treatment for obesity and type 2 diabetes. In cancer research, this compound has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-8-5-11(19-18-8)14(21)17-6-9(20)7-22-12-4-2-3-10(15)13(12)16/h2-5,9,20H,6-7H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEYRWZYQRSZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC(COC2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)

![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)

![3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
![3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6639548.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639604.png)